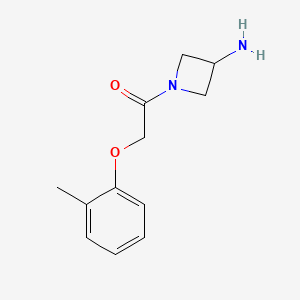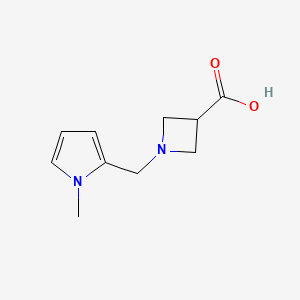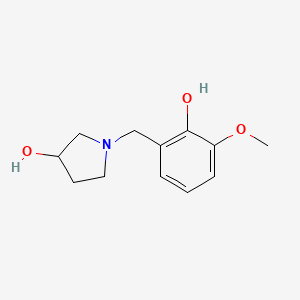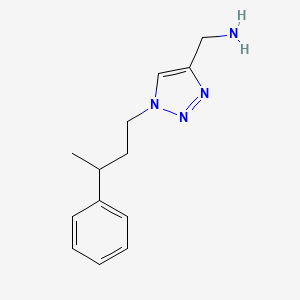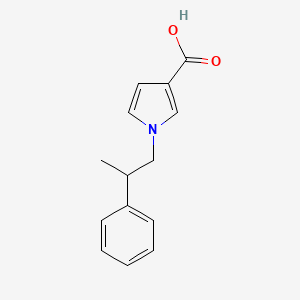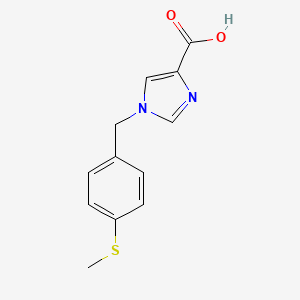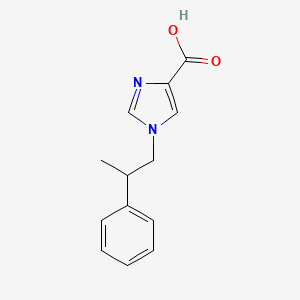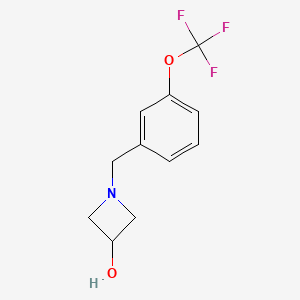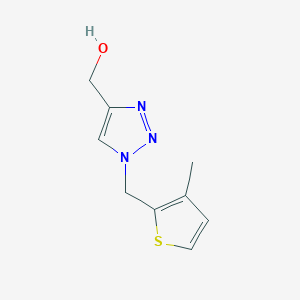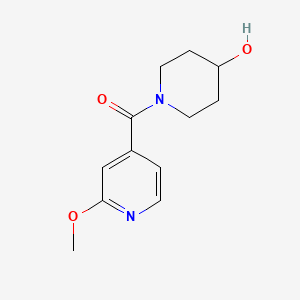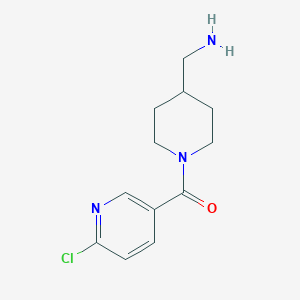
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
説明
The compound “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” belongs to the class of organic compounds known as phenylpiperidines . It is a compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol.
Synthesis Analysis
The synthesis of piperidone derivatives, including “this compound”, involves several steps and various catalysts . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring bound to a phenyl group . The structure of this compound can be analyzed using techniques such as X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The influence of the substitution at the 4-position on the 2,6-pyrimidine ring has been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . The compound has a molecular weight of 253.73 g/mol.
科学的研究の応用
Synthesis and Characterization :
- Piperidine derivatives have been synthesized and characterized through various methods. For instance, Zheng Rui conducted research on the synthesis of a related compound, piperidine-4-carboxylic acid, which involved amidation, Friedel-Crafts acylation, and hydration processes (Zheng Rui, 2010).
- Similarly, Wu Feng's work on the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile highlighted the use of piperidine in complex chemical syntheses (Wu Feng, 2011).
Pharmacology and Drug Development :
- Piperidine derivatives are explored in the development of new drugs. For example, research by Naoki Tsuno and colleagues on novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for pain treatment highlights this application (Naoki Tsuno et al., 2017).
- F. Anthony Romero et al. reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), involving compounds related to piperidine (F. Anthony Romero et al., 2012).
Antimicrobial Activity :
- The antimicrobial activity of piperidine derivatives has been a subject of research. N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh synthesized new pyridine derivatives, including piperidine-based compounds, and evaluated their in vitro antimicrobial activity (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Structural and Molecular Studies :
- Studies like those by B. Lakshminarayana et al. on the crystal and molecular structure analysis of related compounds, demonstrate the importance of piperidine derivatives in structural chemistry (B. Lakshminarayana et al., 2009).
Neuroprotective Activities :
- Piperidine derivatives have also been explored for their neuroprotective activities, as shown in the work by Y. Zhong et al., where aryloxyethylamine derivatives, including piperidine, were evaluated for neuroprotective effects against glutamate-induced cell death (Y. Zhong et al., 2020).
作用機序
A series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives, which may include “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone”, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists . They showed an analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
生化学分析
Biochemical Properties
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may result in altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation without causing harm. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the synthesis and degradation of key biomolecules, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with intracellular proteins, leading to its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-2-1-10(8-15-11)12(17)16-5-3-9(7-14)4-6-16/h1-2,8-9H,3-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAWICJZZMKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


